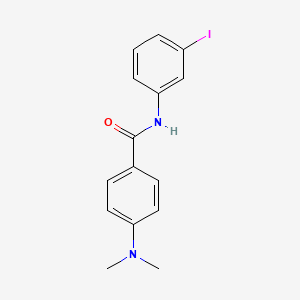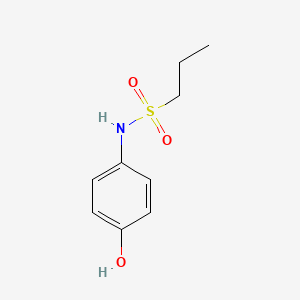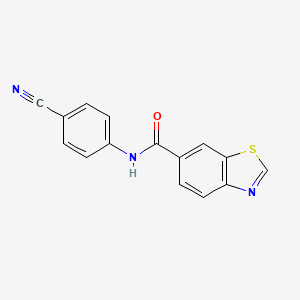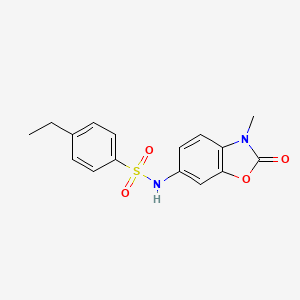![molecular formula C16H22N4O2S B7479065 1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B7479065.png)
1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is also known as Dimebolin or Dimebon, and it is a piperazine derivative with a unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine is not fully understood. However, it has been proposed that this compound may modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, it has been suggested that this compound may inhibit the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine. These effects include the modulation of neurotransmitter activity, inhibition of amyloid-beta aggregation, neuroprotection, anti-inflammatory effects, and anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine in lab experiments include its unique chemical structure, potential therapeutic applications, and reported biochemical and physiological effects. However, some limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity.
Direcciones Futuras
There are several future directions for the scientific research of 1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine. These include further studies on the mechanism of action, potential therapeutic applications, and toxicity. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
In conclusion, 1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound has a unique chemical structure and has been studied for its neuroprotective, anti-inflammatory, and anti-tumor properties. However, further studies are needed to fully understand the mechanism of action and evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis method for 1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine involves the reaction of 2,5-dimethylphenylhydrazine with 1-methyl-1H-imidazole-4-carboxaldehyde in the presence of sulfuric acid. This reaction results in the formation of the intermediate compound, which is then treated with piperazine and sulfuric acid to produce 1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Several studies have shown that this compound has neuroprotective, anti-inflammatory, and anti-tumor properties.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(1-methylimidazol-4-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-13-4-5-14(2)15(10-13)19-6-8-20(9-7-19)23(21,22)16-11-18(3)12-17-16/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANAMIIQWIICPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)




![3-(5-Bromo-2-thienyl)-6-{4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B7479046.png)
![N-(benzylcarbamoyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7479052.png)

![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)

